molecular formula C10H13FN2 B13609519 3-Fluoro-4-(piperidin-3-yl)pyridine

3-Fluoro-4-(piperidin-3-yl)pyridine

Cat. No.: B13609519
M. Wt: 180.22 g/mol
InChI Key: GMZNSSJIPNJOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(piperidin-3-yl)pyridine is a fluorinated pyridine derivative with a piperidine moietyThe presence of a fluorine atom in the pyridine ring imparts unique electronic properties, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine typically involves the fluorination of a pyridine derivative followed by the introduction of the piperidine moiety. One common method involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent such as Bu4N+F− in DMF at room temperature to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate is then subjected to catalytic hydrogenation to yield 3-fluoro-4-aminopyridine, which is further reacted with piperidine under appropriate conditions to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The choice of fluorinating agents and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while cyclization reactions can produce complex heterocycles .

Scientific Research Applications

3-Fluoro-4-(piperidin-3-yl)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can influence the electronic distribution, enhancing the compound’s binding affinity to certain enzymes or receptors. The piperidine moiety can further modulate the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(piperidin-3-yl)pyridine
  • 3-Fluoro-2-(piperidin-3-yl)pyridine
  • 4-Fluoro-3-(piperidin-3-yl)pyridine

Uniqueness

3-Fluoro-4-(piperidin-3-yl)pyridine is unique due to the specific positioning of the fluorine atom and the piperidine moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-4-piperidin-3-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12H,1-2,4,6H2

InChI Key

GMZNSSJIPNJOKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=NC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.